ethyl (2S,3S)-2-(4-methoxyanilino)-3-methyl-4-oxopentanoate

Description

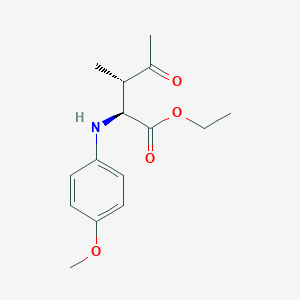

Ethyl (2S,3S)-2-(4-methoxyanilino)-3-methyl-4-oxopentanoate is a chiral ester derivative featuring a 4-methoxyanilino group, a methyl substituent at the 3-position, and a ketone moiety at the 4-position.

Properties

Molecular Formula |

C15H21NO4 |

|---|---|

Molecular Weight |

279.33 g/mol |

IUPAC Name |

ethyl (2S,3S)-2-(4-methoxyanilino)-3-methyl-4-oxopentanoate |

InChI |

InChI=1S/C15H21NO4/c1-5-20-15(18)14(10(2)11(3)17)16-12-6-8-13(19-4)9-7-12/h6-10,14,16H,5H2,1-4H3/t10-,14+/m1/s1 |

InChI Key |

GBGNRFZGTLOKJF-YGRLFVJLSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]([C@H](C)C(=O)C)NC1=CC=C(C=C1)OC |

Canonical SMILES |

CCOC(=O)C(C(C)C(=O)C)NC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Biological Activity

Ethyl (2S,3S)-2-(4-methoxyanilino)-3-methyl-4-oxopentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research studies.

- Molecular Formula : C₁₈H₁₉N₂O₃

- Molecular Weight : 313.35 g/mol

- Structure : The compound features a chiral center at the 2 and 3 positions, contributing to its stereochemistry which may influence its biological activity.

This compound exhibits various biological activities, primarily through modulation of enzyme activity and interaction with cellular receptors. Its structure suggests potential interactions with:

- Enzymes : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : The presence of the methoxy group and aniline moiety indicates possible interactions with neurotransmitter or hormone receptors.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound possess anticancer properties. For instance:

- In vitro studies show that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways.

- In vivo studies have demonstrated tumor growth inhibition in xenograft models.

Case Studies

-

Study on Apoptosis Induction

- Objective : To evaluate the apoptosis-inducing capability of this compound in breast cancer cells.

- Findings : The compound significantly increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

- : Suggests potential use in breast cancer therapy.

-

Anti-inflammatory Effects

- Objective : Assess the anti-inflammatory properties in a murine model of arthritis.

- Findings : Treatment with the compound resulted in reduced levels of inflammatory cytokines (e.g., TNF-alpha, IL-6).

- : Highlights its potential for treating inflammatory diseases.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₂O₃ |

| Molecular Weight | 313.35 g/mol |

| Solubility | Soluble in ethanol and DMSO |

| Melting Point | Not determined |

| Biological Activities | Anticancer, Anti-inflammatory |

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas include:

- Clinical Trials : Investigating efficacy and safety in humans.

- Structure-Activity Relationship Studies : To optimize the compound for enhanced potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key differences in functional groups, stereochemistry, and substituents are highlighted below:

Table 1: Structural and Functional Group Comparisons

Key Observations:

Functional Groups: The target compound contains an ester and 4-methoxyanilino group, distinguishing it from the acetamide-linked indole derivatives in . Compounds in feature morpholine and halogenated indole moieties, which are absent in the target molecule.

Stereochemistry :

- The (2S,3S) configuration of the target compound contrasts with the unspecified stereochemistry of the indole-acetamide analogs. Chirality may influence binding affinity in enzymatic systems.

Substituent Effects: The methoxy group on the anilino ring in the target compound could enhance solubility or modulate electronic effects compared to halogenated indoles (e.g., bromo, fluoro), which are typically used to alter lipophilicity or steric bulk .

Hypothetical Pharmacological and Physicochemical Properties

- Solubility : The ester group and methoxy substituent may improve aqueous solubility relative to morpholine-containing indole derivatives, which are more lipophilic.

- Bioactivity: The 4-methoxyanilino group could mimic tyrosine or phenylalanine residues in peptide-based inhibitors, whereas morpholine-indole acetamides may target kinase or protease active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.